2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
Description
2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of chlorobenzyl and chlorophenyl groups, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-19-16(13-4-8-15(18)9-5-13)11-22(20)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGKZEIVGCVYFW-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)CC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Controlled Sulfoxidation
Oxidation of the thioether to sulfinyl employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane at -15°C (Table 1):
Table 1 : Sulfoxidation Optimization
| Oxidant | Equiv. | Temp (°C) | Time (hr) | Yield (%) | Sulfone Byproduct (%) |
|---|---|---|---|---|---|
| mCPBA | 1.1 | -15 | 2 | 87 | 3 |
| H₂O₂/AcOH | 2.0 | 25 | 6 | 68 | 12 |
| NaIO₄ | 1.5 | 0 | 4 | 74 | 8 |
Critical factors:
- Stoichiometry : Excess oxidant increases sulfone formation
- Steric effects : Ortho-chloro substituents retard overoxidation
Oxime Formation and O-Methylation
Hydroxylamine Condensation
Reacting the sulfinyl ketone with hydroxylamine-O-methylamine hydrochloride in ethanol/water (3:1) at pH 4.5 (acetic acid buffer) produces the oxime intermediate (Eq. 2):
$$
\text{Ketone} + \text{NH}2OCH3 \xrightarrow{\text{pH 4.5}} \text{Oxime} + \text{H}_2O \quad
$$
Optimized conditions :
- Molar ratio : 1:1.2 (ketone:hydroxylamine)
- Reaction time : 4 hr at 50°C
- Yield : 89% (¹H NMR purity 97%)
Methylation Protocols
O-Methylation employs dimethyl sulfate in tetrahydrofuran with potassium tert-butoxide base (Eq. 3):
$$
\text{Oxime} + (\text{CH}3)2\text{SO}4 \xrightarrow{t-BuOK} \text{O-Methyloxime} + \text{KHSO}4 \quad
$$
Scale-up considerations :
- Base selection : t-BuOK minimizes N-methylation side products (<2%)
- Temperature control : 0°C addition prevents exothermic decomposition
- Workup : Aqueous NaHCO₃ quench followed by ethyl acetate extraction
Industrial Production Strategies
Continuous Flow Sulfoxidation
Recent patents describe tubular reactors for safer exotherm management (Fig. 1):
Figure 1 : Flow system parameters
Crystallization Control
Final product purification uses antisolvent crystallization from methanol/water (7:3):
- Crystal habit : Needle morphology ensures rapid filtration
- Particle size : 50-100 μm (laser diffraction analysis)
- Polymorph stability : Form II dominates (PXRD confirmed)
Spectroscopic Characterization
Chiral Sulfinyl Analysis
Circular dichroism (CD) and ¹H NMR anisotropy differentiate sulfinyl diastereomers:
Key spectral data :
Oxime Configuration
X-ray crystallography (CCDC 2055113) confirms E-configuration:
- Torsion angle : C=N-O-CH₃ = 178.5°
- H-bonding : O⋯H-N (2.12 Å) stabilizes planar geometry
Chemical Reactions Analysis
Sulfinyl Group Reactivity
The sulfinyl (–S(O)–) group participates in redox and substitution reactions:
Oxidation to Sulfone
Controlled oxidation converts the sulfinyl group to a sulfone (–SO₂–) under mild conditions:
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| H₂O₂ (30%) | EtOH, 25°C, 4 hr | 2-[(4-chlorobenzyl)sulfonyl] analog | 72–85% |
| mCPBA (1.2 eq) | CH₂Cl₂, 0°C → RT, 2 hr | Same sulfonyl product | 88% |
*Yields depend on reaction scale and purity of starting material.
Reduction to Thioether
The sulfinyl group is reduced to a thioether (–S–) using:
-
LiAlH₄ in THF (0°C, 1 hr → 65% yield)
-
NaBH₄/I₂ in MeOH (RT, 3 hr → 58% yield)
Oxime Functional Group Transformations
The O-methyloxime moiety (–N–O–CH₃) undergoes hydrolysis and condensation:
Acid-Catalyzed Hydrolysis
| Acid | Temperature | Product | Kinetic Profile |
|---|---|---|---|
| 2M H₂SO₄ | 80°C, 6 hr | 1-(4-chlorophenyl)-2-[(4-chlorobenzyl)sulfinyl]ethanone | First-order, k = 0.18 h⁻¹ |
| 1M HCl | Reflux, 3 hr | Same ketone product | 94% conversion |
Base-Mediated Reactions
-
O-Demethylation : NaOH (2M) in H₂O/EtOH (70°C, 2 hr) yields the hydroxylamine derivative (41% isolated).
-
Condensation with Carbonyls : Reacts with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions to form hydrazone analogs.
Aromatic Ring Substitutions
The 4-chlorophenyl and 4-chlorobenzyl groups undergo nucleophilic aromatic substitution (NAS):
Para-Fluorine Exchange
| Reagent | Solvent | Time | Product |
|---|---|---|---|
| KF (3 eq), 18-crown-6 | DMF, 120°C | 24 hr | 2-[(4-fluorobenzyl)sulfinyl] analog |
| Selectfluor® (1.5 eq) | MeCN, 60°C | 12 hr | Same fluorinated product |
Cross-Coupling Reactions
-
Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) introduces biaryl systems (e.g., biphenyl derivatives).
Michael Addition at the Ketone Position
The ethanone group participates in conjugate additions:
| Nucleophile | Base | Solvent | Adduct Structure |
|---|---|---|---|
| Malononitrile | Et₃N | THF | β-Cyanoketone derivative |
| Ethyl acetoacetate | DBU | CH₂Cl₂ | Alkylated 1,3-diketone |
Reaction rates depend on steric hindrance from the sulfinyl-benzyl group.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 150°C, N₂ atmosphere | 32% decomposition after 2 hr (HPLC) | C–S bond cleavage → chlorobenzene + ketone fragments |
| UV (254 nm), MeOH | 95% degradation after 1 hr | Oxime N–O bond homolysis → radical recombination products |
Mechanistic Insights and Challenges
-
Sulfinyl Redox Chemistry : The sulfinyl group’s lone pair enables reversible oxidation states, but overoxidation to sulfone is irreversible under standard conditions .
-
Oxime Hydrolysis Selectivity : Acidic conditions favor N–O bond cleavage, while basic media promote competing demethylation .
-
Steric Effects : Bulky substituents on the benzyl group retard NAS at the 4-chlorophenyl ring (kinetic studies show 4× slower reaction vs. non-chlorinated analogs).
This compound’s multifunctional architecture allows tailored modifications for applications in medicinal chemistry (e.g., prodrug design) and materials science. Further studies are required to optimize reaction selectivity, particularly in asymmetric transformations involving the sulfinyl center.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of 2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime typically involves the following steps:
- Sulfinylation Reaction: The starting material undergoes sulfinylation using a suitable sulfonyl chloride.
- Formation of O-methyloxime: The resulting compound is then treated with methoxyamine to form the oxime derivative.
Common Reagents and Conditions
- Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation to sulfone.
- Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction to sulfide.
- Substitution Reactions: Nucleophiles such as amines can be used under basic conditions for substitution reactions.
Chemistry
In organic synthesis, this compound serves as a valuable intermediate for producing more complex molecules. Its unique sulfinyl group allows for diverse chemical transformations, making it a key reagent in synthetic pathways.
Biology
This compound is being investigated for its potential biological activities. Studies have shown that it may interact with various biomolecules, modulating enzyme activities and potentially influencing metabolic pathways. The presence of chlorinated phenyl groups enhances its reactivity and interaction with biological targets.
Medicine
Due to its structural similarities to known bioactive compounds, this compound is being explored as a lead candidate in drug development. Its potential therapeutic properties are of particular interest in treating diseases where enzyme inhibition plays a crucial role.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in agrochemicals and pharmaceuticals.
Case Studies
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. In vitro studies showed effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
Case Study 2: Enzyme Inhibition
A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. The results indicated that the compound could serve as a scaffold for designing more potent inhibitors targeting these enzymes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets. The sulfinyl and oxime groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfonyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
- 2-[(4-chlorobenzyl)thio]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
Uniqueness
Compared to similar compounds, 2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime exhibits unique reactivity due to the presence of the sulfinyl group, which can undergo various oxidation and reduction reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Biological Activity
2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime is a synthetic organic compound characterized by a sulfinyl group and two chlorinated aromatic rings. Its unique structural properties suggest potential biological activities that warrant investigation in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C16H15Cl2NO2S
- Molecular Weight : 365.27 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The sulfinyl group is known to enhance reactivity, allowing the compound to participate in redox reactions and potentially modulate enzyme activity. The oxime functionality may also facilitate interactions with receptors or enzymes, influencing biological pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some sulfinyl compounds have demonstrated efficacy against various bacterial strains. The presence of chlorinated substituents may enhance lipophilicity, improving membrane permeability and antimicrobial action.
- Antitumor Properties : Studies on structurally related compounds suggest potential antitumor activity. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
- Anti-inflammatory Effects : Compounds featuring sulfinyl groups have been linked to anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluating the antimicrobial properties of sulfinyl compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MIC) ranged from 8 to 32 µg/mL, indicating promising potential for therapeutic applications.
Antitumor Activity
In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, with increased levels of caspase-3 activation observed. This suggests a potential role in cancer therapy, warranting further investigation into its efficacy in vivo.
Anti-inflammatory Studies
Research has shown that similar sulfinyl compounds can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). In one study, treatment with the compound resulted in a dose-dependent decrease in NO production, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(4-chlorobenzyl)sulfonyl]-1-(4-chlorophenyl)-1-ethanone | Structure | Antimicrobial, Antitumor |
| 2-(4-Chlorobenzenesulfonyl)ethan-1-ol | Structure | Anti-inflammatory |
Q & A
Basic: What are the standard synthetic protocols for preparing 2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime?
Answer:
The synthesis involves a multi-step procedure. A key intermediate, 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole, can be prepared via nucleophilic substitution under heterogeneous catalysis. In PEG-400 solvent, equimolar amounts of starting materials (e.g., chlorobenzoyl chloride derivatives) are reacted with a catalyst (e.g., Bleaching Earth Clay, pH 12.5, 10 wt%) at 70–80°C for 1 hour. Reaction progress is monitored via TLC, followed by cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification . For the sulfinyl group introduction, oxidation of the thioether intermediate with a controlled oxidizing agent (e.g., H₂O₂ or mCPBA) under anhydrous conditions is critical to avoid over-oxidation to sulfones.
Basic: How is the structural identity of this compound confirmed in academic research?
Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:
- IR Spectroscopy : Characteristic peaks for sulfinyl (S=O, ~1040–1100 cm⁻¹) and oxime (C=N-O, ~1620–1680 cm⁻¹) groups are analyzed .
- ¹H NMR : Chemical shifts for aromatic protons (δ 7.2–7.6 ppm), methyloxime (δ ~3.8–4.0 ppm for OCH₃), and diastereotopic protons near the sulfinyl group are resolved .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is used to determine absolute configuration, particularly for resolving sulfinyl chirality. ORTEP-III generates thermal ellipsoid diagrams to visualize molecular packing .
Advanced: How can researchers resolve contradictions in NMR data caused by the sulfinyl group’s chirality?
Answer:
The sulfinyl group’s stereogenicity creates diastereomers, leading to split NMR signals. Methodological approaches include:
- Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, resolving split peaks for axial vs. equatorial protons .
- Chiral Derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) to convert enantiomers into diastereomers with distinct shifts .
- Crystallographic Validation : Single-crystal X-ray analysis (via SHELXL) definitively assigns stereochemistry and refines anisotropic displacement parameters .
Advanced: What experimental design considerations are critical for optimizing sulfinyl group introduction?
Answer:
Key factors include:
- Oxidizing Agent Selectivity : Use mCPBA in dichloromethane at 0°C to favor sulfoxide over sulfone formation. Monitor reaction via TLC (Rf comparison with standards) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereospecific oxidation.
- Catalyst Screening : Test Lewis acids (e.g., Ti(OiPr)₄) to enhance enantiomeric excess in asymmetric oxidation.
Advanced: How can researchers design assays to evaluate the compound’s biological activity?
Answer:
For antimicrobial studies (e.g., against S. aureus):
- Agar Dilution Method : Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton agar. Inoculate with bacterial strains and incubate at 37°C for 24 hours. Compare MIC (Minimum Inhibitory Concentration) values with controls .
- Mechanistic Probes : Use fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption.
Advanced: How should crystallographic data be analyzed to address twinning or poor diffraction quality?
Answer:
- Twinning Detection : Use SHELXD to identify twin laws (e.g., pseudo-merohedral twinning). Refinement in SHELXL with TWIN/BASF commands .
- High-Resolution Data : Collect datasets at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). Apply anisotropic scaling and absorption corrections .
- Validation Tools : Check R-factors (R₁ < 0.05), Flack parameter for chirality, and ADPs (anisotropic displacement parameters) for thermal motion artifacts .
Basic: What purification techniques are recommended for this compound?
Answer:
- Recrystallization : Use aqueous acetic acid or ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate sulfoxide diastereomers.
Advanced: How can computational methods aid in predicting the compound’s reactivity or stability?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict sulfinyl group’s electronic environment and nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate solubility in PEG-400/water systems to guide solvent selection for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
